molecular formula C15H15N3O3 B11954776 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea CAS No. 108717-64-2

1-(4-Nitrophenyl)-3-(2,6-xylyl)urea

Cat. No.: B11954776
CAS No.: 108717-64-2
M. Wt: 285.30 g/mol
InChI Key: SKNZLXGUBQBATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-3-(2,6-xylyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea typically involves the reaction of 4-nitroaniline with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-(2,6-xylyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-3-(2,6-xylyl)urea.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: 4-nitroaniline, 2,6-dimethylphenylamine, and carbon dioxide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the xylyl group can affect the compound’s hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3-phenylurea: Similar structure but lacks the xylyl group.

    1-(4-Aminophenyl)-3-(2,6-xylyl)urea: Reduced form of the compound.

    1-(4-Nitrophenyl)-3-(2,4-xylyl)urea: Similar but with different substitution on the xylyl group.

Uniqueness

1-(4-Nitrophenyl)-3-(2,6-xylyl)urea is unique due to the presence of both nitrophenyl and xylyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups can result in unique electronic and steric properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

108717-64-2

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C15H15N3O3/c1-10-4-3-5-11(2)14(10)17-15(19)16-12-6-8-13(9-7-12)18(20)21/h3-9H,1-2H3,(H2,16,17,19)

InChI Key

SKNZLXGUBQBATO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.